4-Iodo-5-methyl-7-nitroindane
Description
4-Iodo-5-methyl-7-nitroindane is a synthetic indane derivative featuring a bicyclic aromatic core with iodine, methyl, and nitro substituents at positions 4, 5, and 7, respectively.
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
4-iodo-5-methyl-7-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10INO2/c1-6-5-9(12(13)14)7-3-2-4-8(7)10(6)11/h5H,2-4H2,1H3 |
InChI Key |
NDWFINSKMWKCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table compares 4-Iodo-5-methyl-7-nitroindane with key analogs:
Key Observations:
- Substituent Position : The iodine in this compound (position 4) differs from 5-IAI (position 5), which may alter receptor binding or metabolic pathways. Positional isomerism significantly impacts pharmacological outcomes; for example, 5-IAI shows serotonin-releasing properties akin to MDMA but with reduced neurotoxicity compared to para-substituted amphetamines .
- Functional Groups: The nitro group in this compound contrasts with amino or methoxy groups in analogs. Nitro groups are associated with increased metabolic stability but may introduce oxidative stress risks .
Metabolic and Toxicological Considerations
- 5-Iodo-2-aminoindan (5-IAI): Exhibits slower metabolism due to iodine’s steric and electronic effects, reducing neurotoxic metabolites compared to p-iodoamphetamine .
- This raises hypotheses about this compound’s metabolic fate .
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